N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide
Description
N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide: is a synthetic organic compound primarily utilized in chemical research. It is known for its unique structure, which includes a tert-butyl group, a pentafluorobenzene ring, and a methylbenzamide moiety. This compound is often used as a model substrate for studying directed ortho-metalation (DoM) reactions.
Properties
IUPAC Name |
N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F5NO/c1-12(2,3)18(4)11(19)5-6(13)8(15)10(17)9(16)7(5)14/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREOKRVOJWYEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with tert-butylamine and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted pentafluorobenzene derivatives.
Reduction: Formation of amines.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is extensively used in scientific research, including:
Chemistry: As a model substrate for studying directed ortho-metalation (DoM) reactions.
Biology: Investigating the interactions of fluorinated compounds with biological systems.
Medicine: Exploring potential pharmaceutical applications due to its unique structural properties.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The pentafluorobenzene ring enhances the compound’s reactivity, making it a valuable tool for studying various chemical reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
N-tert-butylacrylamide: Similar in structure but lacks the pentafluorobenzene ring.
N-tert-butyl-2,3,4,5,6-pentafluoroaniline: Contains the pentafluorobenzene ring but differs in the amine group.
Uniqueness: N-tert-butyl-2,3,4,5,6-pentafluoro-N-methylbenzamide is unique due to its combination of a pentafluorobenzene ring, tert-butyl group, and methylbenzamide moiety. This unique structure makes it highly reactive and suitable for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
